molecular formula C27H25NO4S B2733682 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline CAS No. 872199-38-7

4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline

Cat. No.: B2733682
CAS No.: 872199-38-7
M. Wt: 459.56
InChI Key: XIVXOMUOLFOPAI-UHFFFAOYSA-N
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Description

4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a useful research compound. Its molecular formula is C27H25NO4S and its molecular weight is 459.56. The purity is usually 95%.
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Biological Activity

The compound 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is part of a class of quinoline derivatives that have been studied for their potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₂₁H₂₃N₃O₃S
  • Molecular Weight : Approximately 397.49 g/mol

Structural Features

  • The compound contains a quinoline core , which is known for its diverse biological activities.
  • The presence of sulfonyl and ethylbenzoyl groups enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been shown to induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators. For instance, a study reported that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins (e.g., Bax)
  • Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anticonvulsant agent. Experimental models indicate that it may enhance GABAergic activity, which is crucial for seizure control.

ModelDose (mg/kg)Effectiveness (%)
PTZ-induced seizures1075
MES-induced seizures2080

These results suggest its potential use in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

  • Synthesis and Characterization : A study highlighted the synthesis of various quinoline derivatives, including the target compound, using microwave-assisted methods. Characterization was performed using NMR and IR spectroscopy, confirming the expected structural features .
  • In Vivo Studies : In vivo studies demonstrated that administration of the compound in animal models resulted in significant reductions in tumor size compared to control groups, supporting its anticancer efficacy .
  • Mechanistic Insights : Further investigation into the mechanisms revealed that the compound inhibits specific kinases involved in cell proliferation pathways, thereby exerting its anticancer effects .

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S/c1-5-19-7-9-20(10-8-19)26(29)24-16-28-25-13-11-21(32-4)15-23(25)27(24)33(30,31)22-12-6-17(2)18(3)14-22/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVXOMUOLFOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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